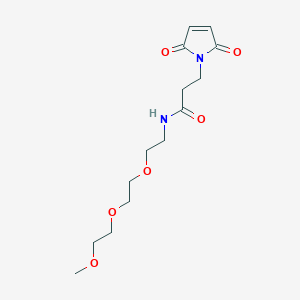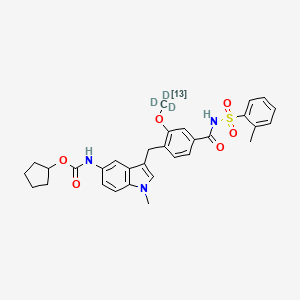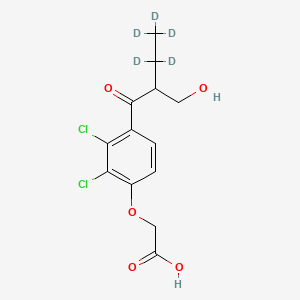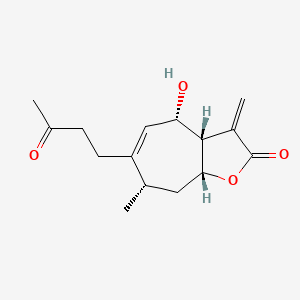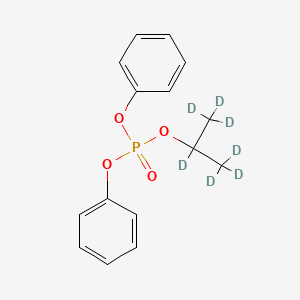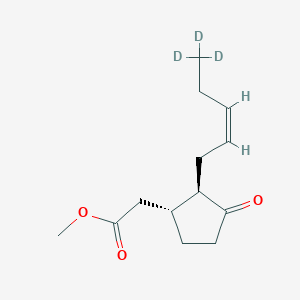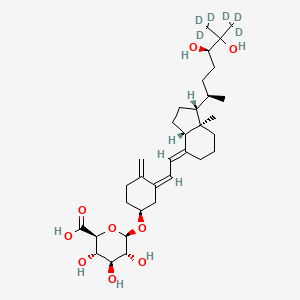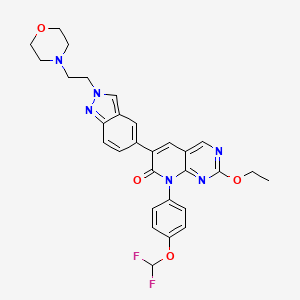
Mat2A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mat2A-IN-1 is a compound that inhibits the enzyme methionine adenosyltransferase 2A (MAT2A). MAT2A is responsible for the synthesis of S-adenosylmethionine (SAM), a critical methyl donor involved in various biological methylation reactions. The inhibition of MAT2A has significant implications in cancer research, particularly in cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-1 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include methionine analogs and adenosine derivatives .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Mat2A-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Mat2A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study methylation reactions and enzyme kinetics.
Biology: Employed in cellular studies to investigate the role of MAT2A in metabolic pathways.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control.
Mechanism of Action
Mat2A-IN-1 exerts its effects by inhibiting the activity of MAT2A, thereby reducing the levels of S-adenosylmethionine (SAM). This inhibition disrupts methylation reactions essential for DNA, RNA, and protein modifications. The molecular targets include various methyltransferases that rely on SAM as a methyl donor. The pathways involved include the methionine salvage pathway and one-carbon metabolism .
Comparison with Similar Compounds
Similar Compounds
AG-270: Another MAT2A inhibitor with similar applications in cancer research.
IDE397: A compound that also targets MAT2A and has shown promise in preclinical studies.
Uniqueness
Mat2A-IN-1 is unique due to its high selectivity for MAT2A and its ability to penetrate the blood-brain barrier. This makes it particularly valuable in studying the role of MAT2A in neurological disorders and brain cancers .
Conclusion
This compound is a versatile compound with significant implications in scientific research and potential therapeutic applications. Its ability to inhibit MAT2A and disrupt critical methylation reactions makes it a valuable tool in the study of various biological processes and diseases.
Properties
Molecular Formula |
C29H28F2N6O4 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
8-[4-(difluoromethoxy)phenyl]-2-ethoxy-6-[2-(2-morpholin-4-ylethyl)indazol-5-yl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H28F2N6O4/c1-2-40-29-32-17-20-16-24(27(38)37(26(20)33-29)22-4-6-23(7-5-22)41-28(30)31)19-3-8-25-21(15-19)18-36(34-25)10-9-35-11-13-39-14-12-35/h3-8,15-18,28H,2,9-14H2,1H3 |
InChI Key |
JDGDQZFQCHISCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=CN(N=C5C=C4)CCN6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


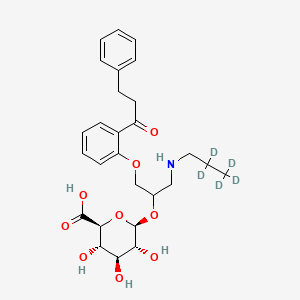

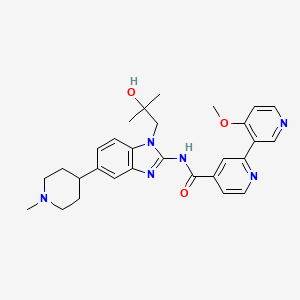

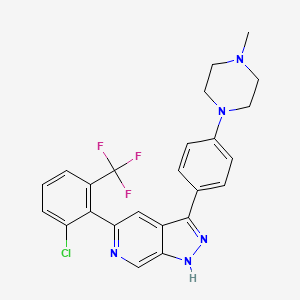
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

